2-Amino-4-fluoro-5-(trifluoromethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-fluoro-5-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H5F4NO2 It is characterized by the presence of an amino group, a fluoro group, and a trifluoromethoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-fluoro-5-(trifluoromethoxy)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of a suitable precursor, such as 2,4-difluoro-5-(trifluoromethoxy)nitrobenzene, with an amine source under appropriate conditions. The reaction typically requires a base, such as potassium carbonate, and is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-fluoro-5-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group in precursors can be reduced to an amino group.
Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with iron and hydrochloric acid.
Substitution: Bases like potassium carbonate or sodium hydride in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-fluoro-5-(trifluoromethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-fluoro-5-(trifluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The amino and fluoro groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-fluoro-5-(trifluoromethyl)phenol
- 2-Amino-4-chloro-5-(trifluoromethoxy)phenol
- 2-Amino-4-fluoro-5-(trifluoromethoxy)aniline
Uniqueness
2-Amino-4-fluoro-5-(trifluoromethoxy)phenol is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The trifluoromethoxy group, in particular, enhances its stability and lipophilicity compared to similar compounds with different substituents. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1803850-88-5 |
---|---|
Molecular Formula |
C7H5F4NO2 |
Molecular Weight |
211.11 g/mol |
IUPAC Name |
2-amino-4-fluoro-5-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H5F4NO2/c8-3-1-4(12)5(13)2-6(3)14-7(9,10)11/h1-2,13H,12H2 |
InChI Key |
RFBOAUBDRCJOFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)OC(F)(F)F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.